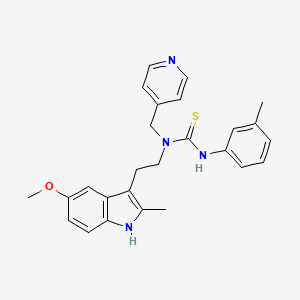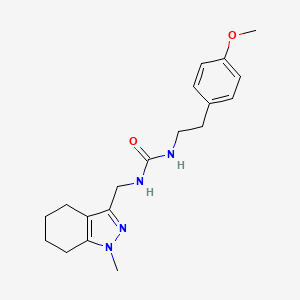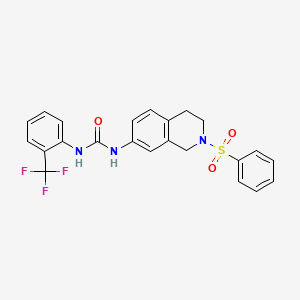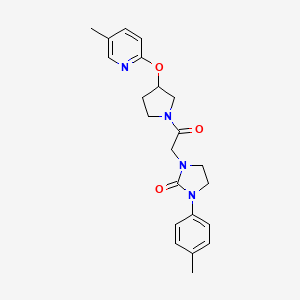
N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a thiophene ring
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
The synthesis of N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile and thiophene-3-carboxaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Mécanisme D'action
The mechanism by which N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a different position of the thiophene ring.
N-(2-chlorophenyl)-2-cyano-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-chlorophenyl)-2-cyano-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIAZLZCBWFHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2737400.png)
![2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine](/img/structure/B2737401.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)
![2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL](/img/structure/B2737403.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)


![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
![7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2737417.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)

